molecular formula C11H11BrO3 B13909701 Methyl (E)-3-(4-Bromo-2-methoxyphenyl)acrylate

Methyl (E)-3-(4-Bromo-2-methoxyphenyl)acrylate

Katalognummer: B13909701
Molekulargewicht: 271.11 g/mol
InChI-Schlüssel: WYGMMUIBAVXGTR-GQCTYLIASA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl (E)-3-(4-Bromo-2-methoxyphenyl)acrylate is an organic compound with the molecular formula C11H11BrO3. It is a derivative of acrylic acid and features a bromine atom and a methoxy group attached to a phenyl ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (E)-3-(4-Bromo-2-methoxyphenyl)acrylate typically involves the esterification of (E)-3-(4-Bromo-2-methoxyphenyl)acrylic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl (E)-3-(4-Bromo-2-methoxyphenyl)acrylate can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The ester group can be reduced to form an alcohol.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea.

Major Products Formed

    Oxidation: Formation of 4-bromo-2-methoxybenzoic acid.

    Reduction: Formation of 3-(4-bromo-2-methoxyphenyl)propanol.

    Substitution: Formation of 3-(4-aminophenyl)-2-methoxyacrylate or 3-(4-thiophenyl)-2-methoxyacrylate.

Wissenschaftliche Forschungsanwendungen

Methyl (E)-3-(4-Bromo-2-methoxyphenyl)acrylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of Methyl (E)-3-(4-Bromo-2-methoxyphenyl)acrylate involves its interaction with specific molecular targets. The bromine atom and methoxy group can participate in various chemical reactions, influencing the compound’s reactivity and biological activity. The ester group can undergo hydrolysis to release the active acid form, which may interact with enzymes or receptors in biological systems.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Methyl (E)-3-(4-Bromo-2-hydroxyphenyl)acrylate
  • Methyl (E)-3-(4-Chloro-2-methoxyphenyl)acrylate
  • Methyl (E)-3-(4-Methoxyphenyl)acrylate

Uniqueness

Methyl (E)-3-(4-Bromo-2-methoxyphenyl)acrylate is unique due to the presence of both a bromine atom and a methoxy group on the phenyl ring. This combination of substituents imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Eigenschaften

Molekularformel

C11H11BrO3

Molekulargewicht

271.11 g/mol

IUPAC-Name

methyl (E)-3-(4-bromo-2-methoxyphenyl)prop-2-enoate

InChI

InChI=1S/C11H11BrO3/c1-14-10-7-9(12)5-3-8(10)4-6-11(13)15-2/h3-7H,1-2H3/b6-4+

InChI-Schlüssel

WYGMMUIBAVXGTR-GQCTYLIASA-N

Isomerische SMILES

COC1=C(C=CC(=C1)Br)/C=C/C(=O)OC

Kanonische SMILES

COC1=C(C=CC(=C1)Br)C=CC(=O)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.